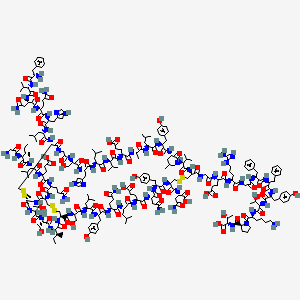
Humalog
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Insulin lispro is a rapid-acting human insulin analog used primarily to manage blood glucose levels in individuals with diabetes mellitus. It is designed to mimic the body’s natural insulin response to meals, providing a quick onset of action and a shorter duration compared to regular human insulin . Insulin lispro is commonly marketed under brand names such as Humalog and Admelog .
準備方法
Synthetic Routes and Reaction Conditions: Insulin lispro is produced using recombinant DNA technology. The process involves inserting the gene responsible for insulin production into a bacterial or yeast host, which then synthesizes the insulin protein. The key modification in insulin lispro is the inversion of the amino acids lysine and proline at positions B28 and B29 of the insulin B-chain .
Industrial Production Methods: The industrial production of insulin lispro involves several steps:
Fermentation: The host organism (typically E. coli or Saccharomyces cerevisiae) is cultured in large fermentation tanks.
Purification: The insulin protein is extracted and purified through various chromatographic techniques.
Folding and Assembly: The insulin protein is folded into its active form and assembled into hexamers for stability.
Formulation: The final product is formulated with stabilizers and preservatives before being packaged for distribution.
化学反応の分析
Types of Reactions: Insulin lispro undergoes various chemical reactions, including:
Oxidation: Insulin lispro can be oxidized, leading to the formation of disulfide bonds that stabilize its structure.
Reduction: Reduction reactions can break these disulfide bonds, potentially leading to the denaturation of the protein.
Substitution: The primary modification in insulin lispro is the substitution of lysine and proline at positions B28 and B29.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or other peroxides.
Reducing Agents: Dithiothreitol (DTT) or beta-mercaptoethanol.
Reaction Conditions: Typically carried out under controlled pH and temperature to maintain protein stability.
Major Products Formed:
Oxidation Products: Stabilized insulin lispro with intact disulfide bonds.
Reduction Products: Denatured insulin lispro with broken disulfide bonds.
科学的研究の応用
Insulin lispro has a wide range of applications in scientific research:
Chemistry: Used as a model protein to study protein folding, stability, and interactions.
Biology: Investigated for its role in cellular glucose uptake and metabolism.
Medicine: Widely used in clinical studies to evaluate its efficacy and safety in managing diabetes.
Industry: Employed in the development of insulin delivery systems, such as insulin pumps and pens
作用機序
Insulin lispro exerts its effects by binding to insulin receptors on the surface of target cells, such as liver, muscle, and adipose tissue. This binding activates the insulin receptor, leading to a cascade of intracellular signaling pathways that promote glucose uptake, glycogen synthesis, and inhibition of gluconeogenesis . The rapid onset of action is due to the quick dissociation of insulin lispro hexamers into monomers, which are readily absorbed into the bloodstream .
類似化合物との比較
Insulin Aspart: Another rapid-acting insulin analog with a similar onset and duration of action.
Insulin Glulisine: A rapid-acting insulin analog with slightly different pharmacokinetic properties.
Insulin Glargine: A long-acting insulin analog used for basal insulin coverage
Uniqueness of Insulin Lispro: Insulin lispro is unique due to its specific amino acid modification (lysine and proline inversion), which allows for a more rapid onset and shorter duration of action compared to regular human insulin and other rapid-acting analogs . This makes it particularly effective for controlling postprandial blood glucose levels.
特性
分子式 |
C257H383N65O77S6 |
|---|---|
分子量 |
5808 g/mol |
IUPAC名 |
(4S)-4-[[2-[[(1R,6R,12S,15S,18S,21S,24S,27S,30S,33S,36S,39S,42R,47R,50S,53S,56S,59S,62S,65S,68S,71S,74R,77S,80S,83S,88R)-88-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-6-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-47-[[(1S)-3-amino-1-carboxy-3-oxopropyl]carbamoyl]-53-(2-amino-2-oxoethyl)-62-(3-amino-3-oxopropyl)-77-[(2S)-butan-2-yl]-24,56-bis(2-carboxyethyl)-83-[(1R)-1-hydroxyethyl]-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(1H-imidazol-4-ylmethyl)-27-methyl-18,30,36,59,68-pentakis(2-methylpropyl)-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosaoxo-21,39-di(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononacontane-42-carbonyl]amino]acetyl]amino]-5-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[(2S)-2-[[(1S,2R)-1-carboxy-2-hydroxypropyl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C257H383N65O77S6/c1-29-131(23)205(313-193(339)104-259)251(392)317-204(130(21)22)247(388)287-158(75-82-200(349)350)217(358)282-155(71-78-189(263)335)221(362)308-183-116-403-404-117-184-242(383)305-178(111-324)239(380)294-162(88-123(7)8)224(365)295-168(95-140-53-61-146(329)62-54-140)227(368)283-153(69-76-187(261)333)218(359)290-161(87-122(5)6)222(363)285-157(74-81-199(347)348)220(361)302-174(101-190(264)336)234(375)298-170(97-142-57-65-148(331)66-58-142)230(371)309-182(241(382)304-176(255(396)397)103-192(266)338)115-402-401-114-181(214(355)273-107-194(340)278-152(72-79-197(343)344)216(357)281-151(51-42-84-271-257(267)268)212(353)272-108-195(341)279-166(93-138-46-36-32-37-47-138)226(367)297-167(94-139-48-38-33-39-49-139)229(370)299-171(98-143-59-67-149(332)68-60-143)237(378)319-207(134(26)326)252(393)288-159(50-40-41-83-258)254(395)322-85-43-52-186(322)245(386)321-209(136(28)328)256(398)399)311-249(390)203(129(19)20)316-235(376)164(90-125(11)12)292-228(369)169(96-141-55-63-147(330)64-56-141)296-223(364)160(86-121(3)4)289-210(351)133(25)277-215(356)156(73-80-198(345)346)286-246(387)202(128(17)18)315-236(377)165(91-126(13)14)293-232(373)173(100-145-106-270-120-276-145)301-238(379)177(110-323)280-196(342)109-274-213(354)180(113-400-405-118-185(310-243(183)384)244(385)320-208(135(27)327)253(394)306-179(112-325)240(381)318-206(132(24)30-2)250(391)312-184)307-225(366)163(89-124(9)10)291-231(372)172(99-144-105-269-119-275-144)300-219(360)154(70-77-188(262)334)284-233(374)175(102-191(265)337)303-248(389)201(127(15)16)314-211(352)150(260)92-137-44-34-31-35-45-137/h31-39,44-49,53-68,105-106,119-136,150-186,201-209,323-332H,29-30,40-43,50-52,69-104,107-118,258-260H2,1-28H3,(H2,261,333)(H2,262,334)(H2,263,335)(H2,264,336)(H2,265,337)(H2,266,338)(H,269,275)(H,270,276)(H,272,353)(H,273,355)(H,274,354)(H,277,356)(H,278,340)(H,279,341)(H,280,342)(H,281,357)(H,282,358)(H,283,368)(H,284,374)(H,285,363)(H,286,387)(H,287,388)(H,288,393)(H,289,351)(H,290,359)(H,291,372)(H,292,369)(H,293,373)(H,294,380)(H,295,365)(H,296,364)(H,297,367)(H,298,375)(H,299,370)(H,300,360)(H,301,379)(H,302,361)(H,303,389)(H,304,382)(H,305,383)(H,306,394)(H,307,366)(H,308,362)(H,309,371)(H,310,384)(H,311,390)(H,312,391)(H,313,339)(H,314,352)(H,315,377)(H,316,376)(H,317,392)(H,318,381)(H,319,378)(H,320,385)(H,321,386)(H,343,344)(H,345,346)(H,347,348)(H,349,350)(H,396,397)(H,398,399)(H4,267,268,271)/t131-,132-,133-,134+,135+,136+,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,201-,202-,203-,204-,205-,206-,207-,208-,209-/m0/s1 |
InChIキー |
AIRYAONNMGRCGJ-FHFVDXKLSA-N |
異性体SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CO)CC(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC4=CC=C(C=C4)O)C(=O)N[C@@H](CC(=O)N)C(=O)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](CC7=CC=C(C=C7)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCN)C(=O)N8CCC[C@H]8C(=O)N[C@@H]([C@@H](C)O)C(=O)O)C(C)C)CC(C)C)CC9=CC=C(C=C9)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC2=CNC=N2)CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CNC=N2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=CC=C2)N)C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CO)[C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)CN |
正規SMILES |
CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CO)CC(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC4=CC=C(C=C4)O)C(=O)NC(CC(=O)N)C(=O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)N8CCCC8C(=O)NC(C(C)O)C(=O)O)C(C)C)CC(C)C)CC9=CC=C(C=C9)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC2=CNC=N2)CO)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC=N2)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)N)C(=O)NC(C(=O)NC(C(=O)N1)CO)C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


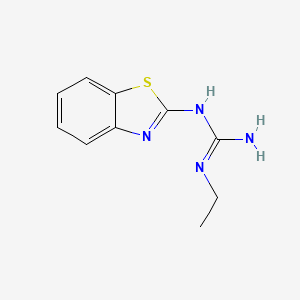
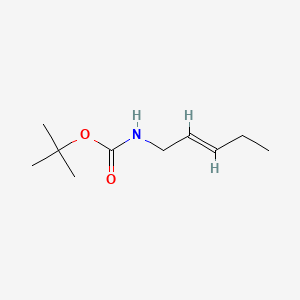
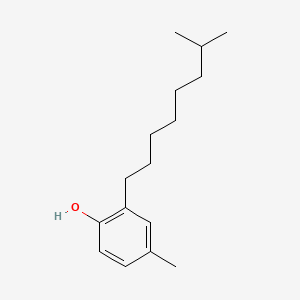
![N-(2-Aminoethyl)-N'-[2-[2-(8-heptadecenyl)-4,5-dihydro-1H-imidazol-1-YL]ethyl]ethylenediamine](/img/structure/B13829909.png)

![1-[(2R)-Butan-2-yl]-4-fluorobenzene](/img/structure/B13829921.png)
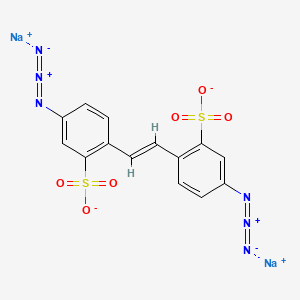
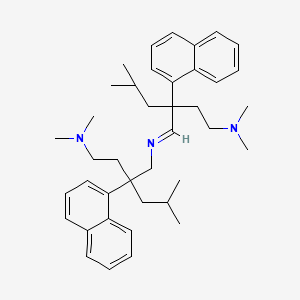
![3-Ethyl-2-methylidenebenzo[g][1,3]benzothiazole](/img/structure/B13829935.png)
![[(2R,3R,4S)-3,4-dibenzoyloxy-6-oxohexan-2-yl] benzoate](/img/structure/B13829936.png)
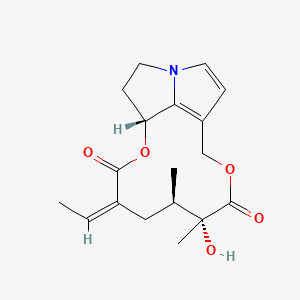

![[3-(Hydroxymethyl)phenyl]acetaldehyde](/img/structure/B13829952.png)
![(3aS,4S,6Z,9S,9aS)-2,2-dimethyl-3a,4,5,8,9,9a-hexahydrocycloocta[d][1,3]dioxole-4,9-diol](/img/structure/B13829962.png)
